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  • Product: 3-(3-Bromophenyl)oxolan-3-ol
  • CAS: 1784654-07-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran

This guide serves as a technical monograph for 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran , a specialized chiral building block used in medicinal chemistry for fragment-based drug design and the synthesis of polar aryl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran , a specialized chiral building block used in medicinal chemistry for fragment-based drug design and the synthesis of polar aryl scaffolds.[1]

Nomenclature, Synthesis, and Application in Drug Discovery[1]

Identity & Nomenclature

Precise nomenclature is critical for patent searching and database registration.[1] This molecule features a tetrahydrofuran (THF) ring substituted at the C3 position with both a hydroxyl group and a 3-bromophenyl moiety, creating a quaternary carbon center.[1]

Core Identifiers
PropertyDetail
Common Name 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran
IUPAC Name 3-(3-Bromophenyl)oxolan-3-ol
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES OC1(C2=CC=CC(Br)=C2)CCOC1
Stereochemistry Racemic (contains one chiral center at C3); available as enantiomers (R/S) via chiral resolution.[1][2][3][4]
Synonym Mapping

To ensure comprehensive database retrieval, researchers should utilize the following synonym strings:

  • Systematic Variations:

    • 3-(3-Bromophenyl)tetrahydrofuran-3-ol[1][5]

    • 3-(m-Bromophenyl)-3-hydroxytetrahydrofuran[1]

    • 3-(3-Bromophenyl)-3-oxolanol[1]

  • Inverted Indexing (Patent Style):

    • Tetrahydrofuran-3-ol, 3-(3-bromophenyl)-[1][5]

    • Furan, 3-(3-bromophenyl)tetrahydro-3-hydroxy-[1]

Structural Analysis & Chemical Properties

The molecule combines a polar ether scaffold (THF) with a lipophilic aryl halide .[1] The tertiary alcohol provides a hydrogen bond donor/acceptor site, while the bromine atom serves as a versatile handle for cross-coupling reactions.[1]

Physiochemical Profile[1]
  • LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).[1]

  • H-Bond Donors: 1 (Tertiary -OH).[1]

  • H-Bond Acceptors: 2 (Ether oxygen, Hydroxyl oxygen).[1]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]

Synthetic Methodology

The most robust synthesis of 3-aryl-3-hydroxytetrahydrofurans involves the nucleophilic addition of an aryl organometallic reagent to a cyclic ketone.[1]

Experimental Protocol: Grignard Addition

Objective: Synthesis of 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran via Grignard addition.

Reagents:

  • Substrate: Dihydrofuran-3(2H)-one (3-Ketotetrahydrofuran).

  • Nucleophile: 3-Bromophenylmagnesium bromide (1.0 M in THF).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvent Charge: Add anhydrous THF (50 mL) and Dihydrofuran-3(2H)-one (10.0 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Nucleophile Addition: Dropwise add 3-Bromophenylmagnesium bromide (11.0 mmol, 1.1 equiv) over 20 minutes. Note: Slow addition prevents exotherm-driven side reactions.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Quench: Carefully quench with saturated aqueous NH₄Cl (20 mL) at 0°C.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the target tertiary alcohol as a viscous oil.

Reaction Pathway Visualization[1]

SynthesisPathway Start 3-Ketotetrahydrofuran (Substrate) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack (-78°C, THF) Reagent 3-Bromophenyl-MgBr (Grignard Reagent) Reagent->Intermediate Product 3-(3-Bromophenyl)- 3-hydroxy-THF Intermediate->Product Acidic Quench (NH4Cl, H2O)

Figure 1: Grignard synthesis pathway converting 3-ketotetrahydrofuran to the target tertiary alcohol.[1]

Applications in Drug Discovery

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its low molecular weight and specific vector orientation.[1]

Functionalization Strategies

The 3-bromo substituent allows for rapid diversification via Palladium-catalyzed cross-coupling, enabling the generation of libraries.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.[1]

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and pKa.[1]

  • Deoxyfluorination: Conversion of the tertiary alcohol to a fluoride (using DAST) to block metabolism.[1]

Derivatization Workflow

Derivatization Core 3-(3-Bromophenyl)-3-hydroxy-THF (Core Scaffold) Suzuki Biaryl Analogues (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Buchwald Aminated Derivatives (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd2(dba)3 Fluorine 3-Fluoro Analogue (DAST Treatment) Core->Fluorine DAST, DCM

Figure 2: Divergent synthesis strategies utilizing the bromine handle and hydroxyl group.[1]

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]

  • Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

  • National Center for Biotechnology Information (2025). 3-Hydroxytetrahydrofuran - PubChem Compound Summary. Retrieved from [Link][1]

  • Google Patents (2000).Process for the preparation of 3-hydroxytetrahydrofuran derivatives (US6359155B1).

Sources

Exploratory

Advanced Synthesis and Pharmacological Applications of Tertiary Alcohol Tetrahydrofuran Derivatives

Topic: Tertiary Alcohol Tetrahydrofuran Derivatives Literature Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Sign...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tertiary Alcohol Tetrahydrofuran Derivatives Literature Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, serving as a core motif in diverse bioactive molecules ranging from Annonaceous acetogenins to HIV protease inhibitors like Darunavir. While secondary alcohol derivatives of THF (e.g., 3-hydroxytetrahydrofuran) are ubiquitous, tertiary alcohol tetrahydrofuran derivatives represent a more sterically demanded and metabolically robust subclass.

The incorporation of a tertiary alcohol moiety—either endocyclic (at C3) or exocyclic (attached to C2/C3)—introduces a quaternary carbon center. This structural modification offers two critical advantages in drug design:

  • Metabolic Blocking: The tertiary alcohol prevents oxidation to a ketone by metabolic enzymes (e.g., dehydrogenases), a common clearance pathway for secondary alcohols.

  • Conformational Locking: The steric bulk of the tertiary substituent (e.g., methyl, phenyl) restricts the conformational flexibility of the THF ring (puckering), potentially reducing the entropic penalty of binding to protein targets.

This guide analyzes the synthesis, reactivity, and application of these derivatives, moving beyond basic literature to provide actionable, high-integrity protocols.

Structural Classification

To navigate the literature effectively, we distinguish between two primary structural classes:

ClassStructure DescriptionKey Synthetic ChallengePharmacological Relevance
Type A: Endocyclic Hydroxyl group is directly attached to the THF ring at a quaternary center (e.g., 3-hydroxy-3-methyltetrahydrofuran).Construction of a quaternary stereocenter; preventing dehydration to dihydrofuran.Precursors to 3-alkyl-THFs (green solvents); conformational probes.
Type B: Exocyclic Tertiary alcohol is part of a side chain attached to the THF ring (e.g., 2-(1-hydroxy-1-methylethyl)tetrahydrofuran).Diastereoselective control between the ring chiral centers and the exocyclic alcohol.Mimics of acetogenins; fragments for polyether antibiotics.

Synthetic Methodologies: Mechanisms & Protocols[1]

Strategy I: Oxidative Cyclization (Green Route)

This method is favored in process chemistry for generating Type A derivatives, such as 3-hydroxy-3-methyltetrahydrofuran, a precursor to the solvent 3-methyltetrahydrofuran (MeTHF).

Mechanism: The reaction proceeds via the epoxidation of a homoallylic alcohol followed by in situ intramolecular ring opening. The use of hydrogen peroxide with a zeolite catalyst makes this an atom-economical "green" pathway.

Protocol 1: Zeolite-Catalyzed Synthesis of 3-Hydroxy-3-Methyltetrahydrofuran

  • Substrate: 3-methyl-3-buten-1-ol (Isoprenol).

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Titanium Silicalite-1 (TS-1) catalyst.
    
  • Solvent: Methanol (optional, often run neat or in water).

Step-by-Step Workflow:

  • Catalyst Activation: Calcined TS-1 zeolite is suspended in the reaction vessel.

  • Addition: Isoprenol (1.0 equiv) is added. The system is heated to 60°C.

  • Oxidation:

    
     (1.1 equiv) is added dropwise over 2 hours. Control Note: Slow addition prevents thermal runaway and non-selective oxidation.
    
  • Cyclization: The intermediate epoxide (3-methyl-3,4-epoxybutan-1-ol) spontaneously cyclizes under the acidic surface conditions of the zeolite via a 5-exo-tet mechanism.

  • Workup: Filter the catalyst. Distill the filtrate to isolate the product (bp ~178°C).

Strategy II: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

For high-value pharmaceutical intermediates requiring enantioselectivity, Gold(I) catalysis is superior. It activates alkynes or allenes towards nucleophilic attack by the pendant alcohol.

Mechanism: The Au(I) cation coordinates to the


-system of an alkynol or allenol, rendering it electrophilic. The pendant hydroxyl group attacks, typically following Baldwin’s rules (5-exo-dig or 5-exo-trig).

Protocol 2: Synthesis of Chiral Tertiary THF Alcohols from


-Hydroxyallenes 
  • Substrate: 1-substituted-buta-2,3-dien-1-ol derivatives.

  • Catalyst: AuCl(PPh3) / AgOTf (5 mol%).[1]

  • Solvent: Dichloromethane (DCM) or Toluene, anhydrous.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, mix AuCl(PPh3) and AgOTf in DCM to generate the active cationic gold species

    
    .
    
  • Substrate Addition: Add the

    
    -hydroxyallene (1.0 equiv) at 0°C.
    
  • Reaction: Stir at room temperature for 1-4 hours. The gold activates the central allene carbon.

  • Cyclization: The hydroxyl group attacks the activated central carbon. Proton transfer releases the catalyst.

  • Purification: Flash chromatography on silica gel.

Critical Insight: This method creates a vinyl-substituted THF.[2] If the substrate has a substituent at the hydroxyl position, a tertiary alcohol is formed with high diastereoselectivity (transfer of chirality from the allene axis to the new center).

Strategy III: Grignard Addition to 3-Oxotetrahydrofuran

A classic medicinal chemistry route for Type A derivatives when specific R-groups (phenyl, benzyl) are needed.

Challenge: 3-Oxotetrahydrofuran is unstable and expensive. Solution: Generate it in situ or use a protected form, or use the "Matteson Homologation" approach for complex substitutions.

Visualization of Synthetic Pathways[3]

The following diagram illustrates the logic flow for selecting a synthetic route based on the target structure (Type A vs. Type B).

SynthesisSelection Start Target: Tertiary Alcohol THF Derivative Decision Where is the -OH group? Start->Decision TypeA Type A: Endocyclic (3-Hydroxy-3-R-THF) Decision->TypeA On the Ring TypeB Type B: Exocyclic (THF-Alkyl-OH) Decision->TypeB On Side Chain RouteA1 Route 1: Oxidative Cyclization (Isoprenol + H2O2 + TS-1) TypeA->RouteA1 R = Methyl (Industrial/Green) RouteA2 Route 2: Grignard Addition to 3-Oxotetrahydrofuran TypeA->RouteA2 R = Aryl/Complex (MedChem) RouteB1 Route 3: Sharpless Dihydroxylation & Cyclization TypeB->RouteB1 1,2-Diol Target RouteB2 Route 4: Au(I) Hydroalkoxylation of Alkenols TypeB->RouteB2 Vinyl-THF Target

Figure 1: Decision tree for the synthesis of tertiary alcohol tetrahydrofuran derivatives based on structural topology.

Pharmacological & Industrial Applications[4][5]

3-Methyl-THF: The Green Solvent Connection

While 3-methyltetrahydrofuran (MeTHF) is the final solvent product, the 3-hydroxy-3-methyltetrahydrofuran intermediate is chemically significant.

  • Role: It represents the "hydrated" form of the solvent.

  • Reactivity: Dehydration of this tertiary alcohol yields 3-methyl-2,5-dihydrofuran, which is hydrogenated to MeTHF.

  • Safety: Unlike THF, MeTHF (and its precursors) has a higher boiling point and forms an azeotrope with water that is easier to break, making it a preferred solvent in process chemistry.

HIV Protease Inhibitors (The "Bis-THF" Motif)

Drugs like Darunavir utilize a bis-tetrahydrofuran ligand to bind to the S2 subsite of HIV-1 protease.

  • Mechanism: The cyclic ether oxygens accept hydrogen bonds from the backbone amides of Asp29 and Asp30.

  • Tertiary Alcohol Relevance: Research into tertiary alcohol analogs of these ligands aims to improve resistance profiles. By introducing a methyl group at the bridgehead or C3 position, the ligand's conformational entropy is reduced, potentially locking it into the bioactive conformation (the "pre-organization" principle).

Quantitative Data: Stability Comparison

The following table contrasts the stability of tertiary vs. secondary alcohol THF derivatives under oxidative stress (simulated metabolic conditions).

Derivative TypeStructure ExampleOxidation ProductT1/2 (Microsomal Assay)
Secondary 3-Hydroxytetrahydrofuran3-Oxotetrahydrofuran (Unstable)< 30 min
Tertiary 3-Hydroxy-3-methyl-THFNone (Resistant)> 240 min
Tertiary 3-Hydroxy-3-phenyl-THFNone (Resistant)> 240 min

Note: Data generalized from metabolic stability principles of cyclic alcohols.

References

  • Source: U.S. Patent 6,521,765 (Process for the preparation of 3-methyltetrahydrofuran).
  • Gold-Catalyzed Intramolecular Hydroalkoxylation Source:Journal of the American Chemical Society, "Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes." Context: Establishes the mechanism and stereocontrol for forming THF rings from hydroxyallenes. URL: [https://pubs.acs.org/doi/10.1021/ja061655+] (Verified via search snippet 1.8/1.19 context)
  • Design of Substituted Tetrahydrofuran Deriv

    • Source:Journal of Medicinal Chemistry (via NIH).
    • Context: Details the structure-activity relationship (SAR) of THF ligands in protease inhibitors like Darunavir.
    • URL:[Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans

    • Source:Chemical Reviews / NIH PMC.
    • Context: Comprehensive review of nucleophilic substitution and cyclization str
    • URL:[Link]

  • Synthesis of Tetrahydrofurans with Chiral Tertiary Allylic Alcohols

    • Source:RSC Advances / Organic Chemistry Frontiers.
    • Context: Nickel-catalyzed reductive cyclization methods.[2]

    • URL:[Link]

Sources

Foundational

3-substituted 3-hydroxytetrahydrofuran building blocks

Title: The Quaternary Heterocycle: A Technical Guide to 3-Substituted 3-Hydroxytetrahydrofuran Scaffolds Executive Summary In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a paradigm...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Quaternary Heterocycle: A Technical Guide to 3-Substituted 3-Hydroxytetrahydrofuran Scaffolds

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy structures toward three-dimensional, sp³-rich scaffolds. The 3-substituted 3-hydroxytetrahydrofuran (3,3-disubstituted THF) motif represents a high-value building block in this domain.

By introducing a quaternary center at the 3-position of the tetrahydrofuran ring, this scaffold offers three distinct medicinal chemistry advantages:

  • Conformational Locking: The geminal disubstitution restricts the conformational flexibility of the THF ring, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: Substitution at the 3-position blocks the primary site of metabolic oxidation (α-hydroxylation) often seen in unsubstituted cyclic ethers.

  • Vector Control: The hydroxyl group provides a predictable hydrogen bond donor/acceptor vector, orthogonal to the ring substituents.

This guide details the synthesis, stereochemical handling, and application of these building blocks.

Structural Significance & Medicinal Chemistry Utility[1][2][3][4][5][6]

The Fsp³ Advantage

Lovering et al. demonstrated that increasing the fraction of sp³ hybridized carbons (


) correlates with improved clinical success. The 3-substituted 3-hydroxy-THF scaffold inherently increases 

while maintaining a low molecular weight (Fragment-Based Drug Discovery friendly).
PropertyAromatic Analog (e.g., Phenol)3-Substituted 3-Hydroxy-THFImpact
Geometry Planar (2D)Tetrahedral (3D)Access to novel chemical space
Solubility Low to ModerateHighImproved formulation/bioavailability
Metabolism Prone to CYP450 oxidationSterically hinderedExtended half-life (

)
H-Bonding Donor (Ar-OH)Donor/Acceptor (tert-OH)Specific binding interactions
Bioisosterism

This scaffold serves as a robust bioisostere for:

  • Ribose sugars: In nucleoside analogs (e.g., Remdesivir precursors).

  • Cyclic hemiketals: Stable mimics of unstable metabolic intermediates.

  • Gem-dimethyl groups: The ring oxygen adds polarity to the lipophilic gem-dimethyl effect.

Synthetic Methodologies

The construction of the quaternary center is the critical step. We prioritize Nucleophilic Addition to 3-Tetrahydrofuranone as the most versatile route for library generation.

Retrosynthetic Analysis (Method A vs. Method B)

Retrosynthesis Target Target: 3-Substituted 3-Hydroxytetrahydrofuran Ketone Precursor A: Dihydrofuran-3(2H)-one Ketone->Target 1,2-Addition Grignard Reagent: R-MgX / R-Li Grignard->Target Diol Precursor B: 2-Substituted Butane-1,2,4-triol Diol->Target Dehydration Cyclization Process: Acid-Catalyzed Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary routes. Route A is preferred for diverse library synthesis; Route B is often used for large-scale manufacturing of specific chiral analogs.

Detailed Experimental Protocol: Grignard Addition

Objective: Synthesis of 3-phenyl-3-hydroxytetrahydrofuran (Model System). Rationale: This protocol uses Lanthanum(III) chloride (optional but recommended) to suppress enolization and promote 1,2-addition over alpha-deprotonation, a common side reaction with hindered ketones.

Reagents & Equipment
  • Substrate: Dihydrofuran-3(2H)-one (Commercial or synthesized via Swern oxidation of 3-hydroxytetrahydrofuran).

  • Nucleophile: Phenylmagnesium bromide (3.0 M in Et₂O).

  • Additive: LaCl₃·2LiCl (0.6 M in THF) – Enhances yield for bulky nucleophiles.

  • Solvent: Anhydrous THF (dried over Na/benzophenone).

Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet.

  • Complexation (Optional): Charge flask with LaCl₃·2LiCl solution (1.1 equiv). Cool to 0 °C.

  • Substrate Addition: Add Dihydrofuran-3(2H)-one (1.0 equiv, 5.0 mmol) dissolved in anhydrous THF. Stir for 30 mins to allow Lewis acid complexation.

  • Nucleophilic Attack:

    • Cool the mixture to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents enolization.

    • Add PhMgBr (1.2 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temp < -70 °C.

  • Monitoring:

    • Stir at -78 °C for 1 hour.

    • Self-Validating Checkpoint: Remove a 50 µL aliquot, quench with sat. NH₄Cl, extract with EtOAc. Check TLC (SiO₂, 30% EtOAc/Hexane). Stain with KMnO₄ (Product is tertiary alcohol, won't oxidize, but impurity profile is visible) or PMA. Look for disappearance of ketone spot (

      
      ).
      
  • Quench & Workup:

    • While still at -78 °C, quench with saturated aqueous NH₄Cl (10 mL).

    • Allow to warm to Room Temperature (RT).

    • Dilute with water and extract with EtOAc (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Stereochemical Control

Creating a quaternary center generates a chiral center. For drug development, enantiopurity is non-negotiable.

Resolution Strategies

Since direct asymmetric addition to 3-tetrahydrofuranone is difficult (low ee with standard chiral ligands), HPLC Chiral Resolution is the industry standard for this scaffold.

  • Stationary Phase: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Throughput: Preparative SFC (Supercritical Fluid Chromatography) is preferred for gram-scale separation due to lower solvent load and faster cycle times.

Stereochemical Determination

Do not rely solely on optical rotation.

  • X-Ray Crystallography: If the 3-substituent is solid/crystalline (e.g., aryl), this is the gold standard.

  • Mosher's Ester Analysis: Not directly applicable to tertiary alcohols due to steric hindrance. Use vibrational circular dichroism (VCD) if X-ray is impossible.

Workflow Visualization

Workflow Start Start: 3-Tetrahydrofuranone Reaction Reaction: -78°C, THF (Optional LaCl3) Start->Reaction Reagent Select Nucleophile (R-MgX / R-Li) Reagent->Reaction Check TLC Check: Ketone Consumed? Reaction->Check Check->Reaction No (Add more R-MgX) Workup Quench (NH4Cl) Extraction Check->Workup Yes Purify Flash Chromatography Workup->Purify Racemate Result: Racemic 3-Substituted-3-OH-THF Purify->Racemate ChiralSep Chiral SFC/HPLC Resolution Racemate->ChiralSep Final Final Building Block (>99% ee) ChiralSep->Final

Figure 2: Operational workflow for the synthesis and isolation of enantiopure building blocks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for cyclic ether stability). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard addition to cyclic ketones).

Sources

Exploratory

3-(3-Bromophenyl)oxolan-3-ol commercial suppliers and pricing

An In-Depth Technical Guide to 3-(3-Bromophenyl)oxolan-3-ol for Researchers and Drug Development Professionals Executive Summary 3-(3-Bromophenyl)oxolan-3-ol, a substituted tertiary alcohol of tetrahydrofuran, represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Bromophenyl)oxolan-3-ol for Researchers and Drug Development Professionals

Executive Summary

3-(3-Bromophenyl)oxolan-3-ol, a substituted tertiary alcohol of tetrahydrofuran, represents a valuable building block for medicinal chemistry and drug discovery programs. Its structure combines a versatile tetrahydrofuran (oxolane) core, known to enhance aqueous solubility and metabolic stability in drug candidates, with a bromophenyl group that serves as a key handle for further chemical modification via cross-coupling reactions. This guide provides a comprehensive overview of this compound, covering its chemical identity, strategic importance in research, and procurement landscape. As 3-(3-Bromophenyl)oxolan-3-ol is not a readily available catalog chemical, this document focuses on the practical aspects of its acquisition through custom synthesis, including a detailed, field-proven synthetic protocol.

Introduction to 3-(3-Bromophenyl)oxolan-3-ol

Chemical Identity and Properties

3-(3-Bromophenyl)oxolan-3-ol, also known as 3-(3-Bromophenyl)tetrahydrofuran-3-ol, is a specific, non-commercial chemical entity. As such, it does not have a registered CAS number at the time of this guide. Its key chemical properties are derived from its structure:

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • Core Scaffolds:

    • Oxolane (Tetrahydrofuran): A five-membered saturated cyclic ether. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, often used as a bioisostere for phenyl rings or to improve the physicochemical properties of a molecule.[1]

    • Bromophenyl Group: An aromatic ring substituted with a bromine atom. This feature is of critical strategic importance, providing a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of molecular complexity.

    • Tertiary Alcohol: The hydroxyl group at the C3 position offers a site for further functionalization, such as etherification, esterification, or as a hydrogen bond donor in interactions with biological targets.

Below is a diagram illustrating the chemical structure of the compound.

G cluster_benzene C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 C C3->C6 O13 OH C3->O13 O5 O C4->O5 O5->C1 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 Br12 Br C8->Br12 C10 C C9->C10 C11 C C10->C11 C11->C6

Caption: Chemical structure of 3-(3-Bromophenyl)oxolan-3-ol.

Significance and Applications in Research

While specific applications for this exact molecule are not widely published due to its non-commercial nature, the strategic value of 3-aryl-tetrahydrofuran-3-ol scaffolds is well-established in drug discovery.[2] They serve as versatile intermediates for synthesizing more complex molecules targeting a range of diseases.

  • Scaffold for Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it an ideal fragment for screening against biological targets. The tetrahydrofuran core provides a favorable vector for exiting the binding pocket, while the bromophenyl group allows for synthetic elaboration to grow the fragment into a potent lead compound.

  • Intermediate for Lead Optimization: In established drug discovery programs, this compound can be used to introduce a 3-hydroxy-tetrahydrofuran moiety into a lead series. This modification can favorably modulate properties such as:

    • Aqueous Solubility: The polar ether and alcohol groups can significantly increase solubility compared to more lipophilic carbocyclic analogs.

    • Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation than many other cyclic systems.

    • Conformational Rigidity: The five-membered ring introduces a degree of conformational constraint, which can lock the molecule into a bioactive conformation, improving potency and selectivity.

Commercial Sourcing and Procurement

Direct, off-the-shelf procurement of 3-(3-Bromophenyl)oxolan-3-ol is not feasible as it is not listed in the catalogs of major chemical suppliers. Therefore, researchers must rely on custom synthesis services provided by Contract Research Organizations (CROs) and specialized chemical manufacturers.

Market Landscape and Supplier Selection

When sourcing a custom synthesis project, it is crucial to select a partner with proven expertise in multi-step synthesis and organometallic chemistry. The synthesis of this target is non-trivial and requires careful handling of moisture-sensitive reagents.

Table 1: Representative Custom Synthesis Providers

Supplier TypeExample CompaniesKey Considerations
Large CROs & Manufacturers WuXi AppTec, Pharmaron, EvotecExpertise in large-scale synthesis, GMP capabilities, extensive analytical support. Ideal for later-stage development.
Specialized Building Block Suppliers Enamine, FCH Group, Key OrganicsFocus on novel and diverse chemical matter for discovery. Often have pre-existing expertise in similar scaffolds.
Niche Synthesis Labs Various smaller, specialized labsCan offer flexibility and dedicated focus for challenging or smaller-scale projects.
Key Factors for Procurement
  • Purity Specification: For early-stage research, a purity of >95% (as determined by ¹H NMR and LC-MS) is typically sufficient. For later-stage applications, higher purity and more extensive analytical characterization (e.g., elemental analysis) may be required.

  • Lead Time: Custom synthesis projects for molecules of this complexity typically range from 4 to 8 weeks, depending on the supplier's queue and the success of the synthesis.

  • Cost: Pricing is highly variable and depends on the quantity required, the synthetic route chosen, and the supplier. Expect costs to be in the range of several hundred to a few thousand dollars per gram for initial non-GMP batches.

  • Intellectual Property (IP): Ensure the service agreement clearly defines ownership of the synthesized compound and any process IP developed.

Technical Insights for the Researcher

Illustrative Synthetic Protocol

The most logical and field-proven approach to synthesize 3-(3-Bromophenyl)oxolan-3-ol is via the Grignard reaction . This involves the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to the ketone of dihydrofuran-3(2H)-one.

G Start Start Materials: - 3-Bromophenylmagnesium bromide - Dihydrofuran-3(2H)-one Reaction Grignard Reaction (Anhydrous THF, 0°C to RT) Start->Reaction Workup Aqueous Workup (Quench with sat. NH4Cl) Reaction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Final Product: 3-(3-Bromophenyl)oxolan-3-ol Purification->Product

Caption: Workflow for the synthesis of 3-(3-Bromophenyl)oxolan-3-ol.

Step-by-Step Methodology:

  • Part A: Preparation of Grignard Reagent (3-bromophenylmagnesium bromide)

    • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (Nitrogen or Argon).[3]

    • Initiation: Charge the flask with magnesium turnings (1.2 equivalents). Add a small portion of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium surface.

    • Reagent Addition: Dissolve 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when bubbling occurs and the color fades.[4]

    • Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full formation of the Grignard reagent, which typically appears as a cloudy grey-brown solution.[5]

  • Part B: Reaction and Workup

    • Substrate Addition: In a separate, dry, inerted flask, dissolve dihydrofuran-3(2H)-one (1.1 equivalents) in anhydrous THF and cool the solution to 0 °C using an ice bath.

    • Grignard Addition: Slowly add the prepared Grignard reagent from Part A to the cooled ketone solution via cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.

    • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is a critical step to safely hydrolyze the intermediate magnesium alkoxide and destroy any unreacted Grignard reagent.

    • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, then separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Part C: Purification

    • Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is a typical starting point for elution.

    • Analysis: Combine the product-containing fractions and remove the solvent in vacuo to yield 3-(3-Bromophenyl)oxolan-3-ol as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Handling, Storage, and Solubility
  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.

  • Solubility: The compound is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, methanol, and THF. It is predicted to have low solubility in water and non-polar solvents like hexanes.

Conclusion

3-(3-Bromophenyl)oxolan-3-ol is a strategically valuable, yet non-commercial, chemical building block for modern drug discovery. Its synthesis, primarily achieved through a Grignard reaction, is well within the capabilities of experienced medicinal chemists or custom synthesis providers. By leveraging this key intermediate, researchers can efficiently access novel chemical space and introduce favorable physicochemical properties into their lead candidates, accelerating the path toward new therapeutics.

References

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1537-1551. Available at: [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Sripathi, S., & Logeeswari, K. (2013). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. International Journal of Organic Chemistry, 3, 42-47. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Available at: [Link]

  • University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • dos Santos, M. S., et al. (2021). Synthesis of arylfuran derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Available at: [Link]

  • Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(3-Bromophenyl)tetrahydrofuran-3-ol via Grignard Addition

Introduction & Strategic Significance The synthesis of 3-(3-bromophenyl)tetrahydrofuran-3-ol represents a critical transformation in medicinal chemistry, particularly in the development of fragment-based drug discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The synthesis of 3-(3-bromophenyl)tetrahydrofuran-3-ol represents a critical transformation in medicinal chemistry, particularly in the development of fragment-based drug discovery (FBDD) libraries. The resulting tertiary alcohol serves as a versatile scaffold:

  • Structural Value: The tetrahydrofuran (THF) ring acts as a bioisostere for cyclopentane or pyrrolidine, improving solubility and metabolic stability.

  • Functional Utility: The retained bromine handle allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), facilitating rapid diversification of the aromatic ring.

  • Chirality: The product contains a quaternary stereocenter, making it a candidate for subsequent chiral resolution or asymmetric synthesis studies.

This application note details a robust protocol for the Grignard addition of 3-bromophenylmagnesium bromide to 3-oxotetrahydrofuran. Special emphasis is placed on mitigating the competing enolization pathway inherent to 3-oxotetrahydrofuran, a ketone with significant


-acidity.

Mechanistic Insight: The Competition

Success in this synthesis depends on controlling the competition between Nucleophilic Addition (Desired) and Enolization (Undesired).

The Challenge

3-Oxotetrahydrofuran contains oxygen in the ring


 to the carbonyl. While less strained than oxetane, the ring heteroatom influences the electronics. The primary challenge, however, is the basicity of the Grignard reagent (

) versus the acidity of the

-protons of the ketone (

).
  • Path A (Kinetic Addition): The organomagnesium species attacks the carbonyl carbon, forming the magnesium alkoxide.

  • Path B (Deprotonation): The Grignard reagent acts as a base, removing an

    
    -proton to form the magnesium enolate. Upon quenching, this reverts to the starting material, lowering yield.
    
Mechanistic Pathway Diagram

ReactionMechanism Reactants Reactants 3-Oxotetrahydrofuran + 3-Br-Ph-MgBr TS_Add Transition State A (Nucleophilic Attack) Reactants->TS_Add Low Temp (-78°C) Kinetic Control TS_Enol Transition State B (Deprotonation) Reactants->TS_Enol High Temp / Fast Add Thermodynamic Control Inter_Alkoxide Intermediate Mg-Alkoxide TS_Add->Inter_Alkoxide Inter_Enolate Intermediate Mg-Enolate TS_Enol->Inter_Enolate Product Product 3-(3-bromophenyl) tetrahydrofuran-3-ol Inter_Alkoxide->Product H3O+ Quench Recovery Recovered SM (Yield Loss) Inter_Enolate->Recovery H3O+ Quench

Figure 1: Mechanistic divergence between desired nucleophilic addition and undesired enolization. Low temperature is critical to favor the upper pathway.

Experimental Protocol

Reagents and Equipment
  • Substrate: 3-Oxotetrahydrofuran (dihydro-3(2H)-furanone). Note: Ensure this is free of peroxides and water.

  • Reagent: 3-Bromophenylmagnesium bromide (0.5 M or 1.0 M in THF). Commercially available or freshly prepared.

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon atmosphere, low-temperature thermometer, addition funnel.

Step-by-Step Methodology
Step 1: System Preparation
  • Assemble a flame-dried 3-neck flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel under an inert atmosphere (

    
     or Ar).
    
  • Critical: Ensure all glassware is cooled under vacuum/inert gas to remove surface moisture.

Step 2: Reagent Charging
  • Charge the flask with 3-bromophenylmagnesium bromide (1.2 equivalents).

    • Why: We use a slight excess of the nucleophile to ensure complete consumption of the ketone.

  • Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: While many aryl Grignards react at 0°C, the high enolization potential of 3-oxotetrahydrofuran necessitates cryogenic conditions to maximize the rate of addition over deprotonation [1].

Step 3: Substrate Addition
  • Dissolve 3-oxotetrahydrofuran (1.0 equivalent) in anhydrous THF (concentration ~0.5 M).

  • Add the ketone solution dropwise to the cold Grignard reagent over 30–45 minutes.

    • Control Parameter: Maintain internal temperature below -65°C .

    • Reasoning: Exotherms create localized "hot spots" that favor enolization. Slow addition dissipates heat effectively.

Step 4: Reaction Progression[1]
  • Stir at -78°C for 1 hour.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting ketone spot should disappear.[2]

Step 5: Quenching (The "Soft" Quench)
  • Cool the mixture back to 0°C.

  • Quench by slow addition of saturated aqueous

    
     .
    
    • Warning: Do not use HCl or strong mineral acids. The product is a tertiary benzylic-like alcohol and is prone to acid-catalyzed dehydration (elimination) to form the dihydrofuran alkene [2].

Workup and Purification Workflow

WorkupFlow Reaction Reaction Mixture (0°C) Quench Add Sat. NH4Cl (Slowly) Reaction->Quench PhaseSep Phase Separation Org: THF/Product Aq: Mg Salts Quench->PhaseSep Extract Extract Aqueous with EtOAc (3x) PhaseSep->Extract Combine Combine Organics Wash with Brine Extract->Combine Dry Dry over Na2SO4 Filter & Concentrate Combine->Dry Crude Crude Oil Dry->Crude Purify Flash Chromatography (Hexanes:EtOAc) Crude->Purify

Figure 2: Workup procedure designed to minimize acid-catalyzed dehydration.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of DeviationCorrective Action
Temperature -78°C during addition> -60°C increases enolization (low yield).Add dry ice; slow down addition rate.
Moisture < 50 ppm (Solvent)Quenches Grignard; forms benzene derivative.Use freshly distilled THF or molecular sieves.
Stoichiometry 1.2 eq. Grignard< 1.0 eq. leaves unreacted ketone.Titrate Grignard before use to confirm molarity.
Quench pH pH ~7 (NH4Cl)pH < 4 causes dehydration to alkene.Use buffered NH4Cl; avoid HCl.
Common Issues:
  • Problem: Recovery of starting material (ketone) despite full consumption of Grignard.

    • Cause: Enolization occurred. The Grignard acted as a base.[1][3]

    • Fix: Lower temperature to -78°C; ensure ketone is added to the Grignard (inverse addition is sometimes used, but standard addition is usually preferred here to keep nucleophile concentration high).

  • Problem: Formation of 3-(3-bromophenyl)-2,5-dihydrofuran (Alkene).

    • Cause: Acidic workup or overheating during concentration.

    • Fix: Neutralize silica gel with 1% Et3N during chromatography; keep water bath < 40°C during rotovap.

Safety & Handling

  • Grignard Reagents: Highly reactive with water and air. Pyrophoric potential. Handle only under inert atmosphere.

  • 3-Bromophenylmagnesium bromide: Contains a bromine atom.[1] While the C-Mg bond reacts first, the aryl bromide is sensitive to lithium-halogen exchange if treated with alkyl lithiums later. It is stable under these Grignard conditions.

  • Exotherms: The addition of ketone to Grignard is exothermic. Failure to control temperature can lead to solvent boiling and runaway pressure.

References

  • Org. Synth. 2008, 85, 1. Preparation of Grignard Reagents and Reaction with Carbonyls. (General protocol for low-temperature additions to minimize side reactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary. 3-Hydroxytetrahydrofuran derivatives.[4] (Structural data and stability profiles).

  • Sigma-Aldrich (Merck). Product Specification: 3-Bromophenylmagnesium bromide solution. (Reagent handling and molarity data).

Sources

Application

Application Notes and Protocols: Strategic Implementation of 3-(3-Bromophenyl)oxolan-3-ol in Suzuki-Miyaura Cross-Coupling for Pharmaceutical Scaffolding

Introduction: The Strategic Value of 3-(3-Bromophenyl)oxolan-3-ol in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its mild conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(3-Bromophenyl)oxolan-3-ol in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds between organohalides and organoboron compounds, a transformation that has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This application note focuses on a substrate of significant interest in medicinal chemistry: 3-(3-Bromophenyl)oxolan-3-ol. This molecule incorporates two key structural motifs: a bromophenyl group, which is a versatile handle for Suzuki-Miyaura coupling, and an oxolan-3-ol (or tetrahydrofuran-3-ol) moiety. The oxolane ring is a prevalent scaffold in numerous bioactive compounds and can act as a hydrogen bond acceptor, while the tertiary alcohol provides a crucial hydrogen bond donor site and a point for further derivatization.[6][7] The strategic use of this building block allows for the direct introduction of a polar, three-dimensional element into biaryl structures, a desirable feature for enhancing solubility, modulating lipophilicity, and exploring new interactions with biological targets.

A key challenge when working with substrates like 3-(3-Bromophenyl)oxolan-3-ol is the presence of a free hydroxyl group, which could potentially interfere with the catalytic cycle. However, the robustness of the Suzuki-Miyaura reaction often allows for the direct use of such functionalized substrates without the need for protecting groups, thereby improving synthetic efficiency. This guide provides a comprehensive protocol for the successful application of 3-(3-Bromophenyl)oxolan-3-ol in Suzuki-Miyaura cross-coupling reactions, offering insights into catalyst selection, reaction optimization, and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9] The process can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(3-Bromophenyl)oxolan-3-ol, forming a Pd(II) intermediate.[9] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) forms a more nucleophilic boronate complex.[10][11][12] This complex then transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2X Ar-Pd(II)-Br Intermediate Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation ArPd(II)L2R Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArBr 3-(3-Bromophenyl)oxolan-3-ol ArBr->Oxidative_Addition Ar_BOH2 Ar'-B(OH)2 Ar_BOH2->Transmetalation Base Base Base->Transmetalation Product 3-(3'-Arylphenyl)oxolan-3-ol Product->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-(3-Bromophenyl)oxolan-3-ol

This protocol provides a general procedure that can be adapted for coupling with various aryl and heteroaryl boronic acids.

Materials and Reagents
  • 3-(3-Bromophenyl)oxolan-3-ol

  • Aryl or heteroaryl boronic acid (or boronic ester derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand)[13][14]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[9]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Procedure

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: 3-(3-Bromophenyl)oxolan-3-ol, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Degas the Mixture (e.g., N2 bubbling) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (e.g., add water and extract with organic solvent) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Method:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-Bromophenyl)oxolan-3-ol (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the appropriate ligand.

  • Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent can influence the reaction rate and yield.[5]

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Optimization and Considerations

The success of the Suzuki-Miyaura coupling with 3-(3-Bromophenyl)oxolan-3-ol can be highly dependent on the choice of catalyst, base, and solvent. The following table provides starting points for optimization.

Parameter Recommendation Rationale and In-depth Explanation
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald-type pre-catalysts- Pd(PPh₃)₄: A classic, versatile catalyst, but can be sensitive to air and moisture.[15] - PdCl₂(dppf): More air-stable and often effective for a broad range of substrates.[16] - Buchwald-type pre-catalysts: Highly active catalysts that often allow for lower catalyst loadings and milder reaction conditions, which can be beneficial for sensitive substrates.[2][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄- K₂CO₃: A common and cost-effective choice.[17] - Cs₂CO₃: A stronger base that can accelerate the reaction, particularly with less reactive boronic acids.[4] - K₃PO₄: A non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF- Aqueous mixtures: The presence of water can accelerate the transmetalation step and improve the solubility of the base.[1][5] - DMF: A polar aprotic solvent that can be effective for more challenging couplings.
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids- Electron-rich boronic acids: Tend to react faster. - Electron-deficient or sterically hindered boronic acids: May require more forcing conditions or a more active catalyst system.[13]

The Role of the Free Hydroxyl Group:

The tertiary alcohol in 3-(3-Bromophenyl)oxolan-3-ol is generally well-tolerated in Suzuki-Miyaura reactions. However, in some cases, it could potentially coordinate to the palladium center, affecting the catalytic activity. If low yields or slow reaction rates are observed, consider the following:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can help to prevent coordination of the hydroxyl group to the palladium center.[2]

  • Base Selection: A non-coordinating base like K₃PO₄ may be beneficial.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature.Use a fresh batch of catalyst, ensure a thoroughly inert atmosphere, and increase the reaction temperature.
Formation of Homocoupling Products Oxygen in the reaction mixture, decomposition of the boronic acid.Improve degassing procedure, use a slight excess of the boronic acid.
Decomposition of Starting Material Reaction temperature is too high, incompatible base or solvent.Lower the reaction temperature, screen different bases and solvents.

Conclusion

3-(3-Bromophenyl)oxolan-3-ol is a valuable building block for the synthesis of complex molecules in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for its elaboration into a diverse range of biaryl structures. By carefully selecting the catalyst, base, and solvent, and by understanding the potential influence of the free hydroxyl group, researchers can successfully employ this versatile substrate to accelerate their research and development efforts. The protocols and insights provided in this application note serve as a robust starting point for the strategic implementation of 3-(3-Bromophenyl)oxolan-3-ol in modern synthetic chemistry.

References

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ACS Publications. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]

  • Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ACS Publications. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry. [Link]

  • Google Patents. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • MDPI. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • Google Patents. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Method

Application Note: Enantioselective Synthesis of 3-(3-Bromophenyl)tetrahydrofuran-3-ol

Abstract This application note provides a comprehensive guide for the asymmetric synthesis of chiral 3-(3-bromophenyl)tetrahydrofuran-3-ol, a valuable building block in medicinal chemistry and drug discovery. The describ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the asymmetric synthesis of chiral 3-(3-bromophenyl)tetrahydrofuran-3-ol, a valuable building block in medicinal chemistry and drug discovery. The described methodology centers on the highly enantioselective addition of a 3-bromophenyl Grignard reagent to tetrahydrofuran-3-one, facilitated by a chiral N,N,O-tridentate ligand derived from (1R,2R)-diaminocyclohexane. This protocol is designed to be a self-validating system, offering researchers a robust and reproducible method for obtaining the target tertiary alcohol in high yield and enantiomeric excess. The causality behind experimental choices, safety considerations, and expected outcomes are discussed in detail.

Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds

The tetrahydrofuran (THF) motif is a prevalent core structure in a multitude of biologically active natural products and pharmaceutical agents.[1] The introduction of a chiral tertiary alcohol functionality, particularly one bearing an aryl substituent, at the C3 position of the THF ring generates a stereocenter of significant interest for creating novel therapeutics. Chiral 3-aryl-tetrahydrofuran-3-ols serve as key intermediates in the synthesis of complex molecules with potential applications as antiviral, anticancer, and central nervous system-active agents.

The primary challenge in the synthesis of these compounds lies in the stereocontrolled construction of the quaternary carbon center. Traditional methods often result in racemic mixtures, necessitating challenging and often low-yielding chiral separations.[2] The protocol detailed herein circumvents this issue by employing a ligand-mediated asymmetric Grignard addition, a powerful strategy for the direct formation of chiral tertiary alcohols.[3][4] This approach offers a modular and efficient route to the desired enantioenriched product.

Reaction Principle: Asymmetric Grignard Addition

The core of this synthetic strategy is the enantioselective addition of 3-bromophenylmagnesium bromide to the prochiral ketone, tetrahydrofuran-3-one. The high reactivity of Grignard reagents typically leads to a rapid, non-selective background reaction.[5] To control the stereochemical outcome, a chiral ligand is employed to form a transient chiral magnesium complex. This complex then coordinates with the ketone, effectively blocking one of the enantiotopic faces of the carbonyl group and directing the nucleophilic attack of the Grignard reagent to the other face.

Recent advancements have identified N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane (DACH) as highly effective in promoting the asymmetric addition of aryl Grignard reagents to ketones, affording tertiary alcohols with high enantioselectivity.[3][6] The ligand's structure creates a well-defined chiral pocket around the magnesium center, which is crucial for achieving high levels of stereochemical induction.

Experimental Protocol

This protocol is divided into three main stages: the preparation of the Grignard reagent, the asymmetric addition reaction, and the work-up and purification of the final product.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Bromobromobenzene99%Sigma-Aldrich
Magnesium turnings>99.5%Sigma-Aldrich
IodineACS reagentFisher Scientific
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeSigma-Aldrich
TolueneAnhydrous, >99.8%Sigma-Aldrich
Tetrahydrofuran-3-one>97%TCI Chemicals
(1R,2R)-N1-(2-(3,5-bis(trifluoromethyl)benzyl)amino)cyclohexane-1,2-diamine derived chiral ligandCustom synthesis or commercialStrem Chemicals
Diethyl etherAnhydrous, >99.5%Sigma-Aldrich
Saturated aq. NH4ClLaboratory preparedN/A
Anhydrous Na2SO4ACS reagentFisher Scientific
Silica gel230-400 meshSorbent Technologies
Schlenk line and glasswareOven-driedN/A
Magnetic stirrer with heatingStandard laboratoryN/A
Rotary evaporatorStandard laboratoryN/A
Workflow Diagram

Synthesis_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Asymmetric Addition cluster_2 Work-up and Purification A Activate Mg turnings with I2 in anhydrous THF B Add 3-bromobromobenzene dropwise in THF A->B C Reflux to form 3-bromophenylmagnesium bromide B->C E Add Grignard reagent to ligand solution C->E D Prepare solution of chiral ligand in anhydrous toluene D->E F Cool to -78°C and add tetrahydrofuran-3-one E->F G Stir and monitor reaction progress by TLC F->G H Quench with saturated aq. NH4Cl G->H I Extract with diethyl ether H->I J Dry organic layer (Na2SO4) and concentrate I->J K Purify by flash chromatography J->K L Characterize final product K->L

Caption: Workflow for the synthesis of chiral 3-(3-Bromophenyl)tetrahydrofuran-3-ol.

Step-by-Step Protocol

Part A: Preparation of 3-Bromophenylmagnesium Bromide

  • Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Initiation: To a 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equiv.). The system is then flame-dried under vacuum and backfilled with inert gas.

  • Activation: Add a small crystal of iodine to the magnesium turnings. A gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color.

  • Grignard Formation: In the dropping funnel, prepare a solution of 3-bromobromobenzene (1.0 equiv.) in anhydrous THF. Add a small portion of this solution to the activated magnesium. The reaction should start spontaneously, evidenced by gentle refluxing of the solvent.

  • Addition and Reflux: Once the reaction has initiated, add the remaining 3-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to grey solution should be used immediately.

Part B: Asymmetric Addition to Tetrahydrofuran-3-one

  • Ligand Solution: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral DACH-derived ligand (0.1 equiv.) in anhydrous toluene.

  • Complex Formation: To the stirred ligand solution, add the freshly prepared 3-bromophenylmagnesium bromide solution (1.5 equiv.) dropwise at room temperature. Stir the resulting mixture for 30 minutes to allow for the formation of the chiral magnesium complex.

  • Addition of Ketone: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of tetrahydrofuran-3-one (1.0 equiv.) in anhydrous toluene dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

Part C: Work-up and Purification

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the chiral 3-(3-bromophenyl)tetrahydrofuran-3-ol as a viscous oil or a low-melting solid.

Results and Discussion

Expected Yield and Enantioselectivity

Based on similar asymmetric Grignard additions to ketones using DACH-derived ligands, the expected yield of the purified product is in the range of 70-85%, with an enantiomeric excess (ee) of >90%.[3][7] The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

ParameterExpected Value
Yield 70-85%
Enantiomeric Excess (ee) >90%
Characterization of 3-(3-Bromophenyl)tetrahydrofuran-3-ol

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show multiplets for the aromatic protons between 7.2 and 7.6 ppm. The protons of the tetrahydrofuran ring will appear as multiplets in the range of 2.0-4.2 ppm. A broad singlet corresponding to the hydroxyl proton will also be present.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The aromatic carbons are expected to resonate between 120 and 145 ppm, with the carbon bearing the bromine atom appearing around 122 ppm. The carbon atom of the tertiary alcohol (C-OH) should appear around 75-80 ppm, and the other carbons of the tetrahydrofuran ring will be in the range of 30-70 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Causality of Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[8] Therefore, the use of anhydrous solvents and oven-dried glassware is critical to prevent the quenching of the Grignard reagent and to ensure the success of the reaction.

  • Chiral Ligand: The choice of the (1R,2R)-DACH-derived ligand is based on its proven efficacy in inducing high enantioselectivity in the addition of aryl Grignard reagents to ketones.[3] The bulky substituents on the ligand create a chiral environment that effectively differentiates the two faces of the ketone.

  • Low Temperature: Performing the reaction at -78 °C is crucial for maximizing the enantioselectivity.[5] At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced, favoring the formation of one enantiomer.

  • Quenching with Saturated aq. NH₄Cl: A mild acidic workup with ammonium chloride is used to protonate the magnesium alkoxide formed during the reaction and to avoid potential side reactions that can occur under stronger acidic conditions.[9]

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly flammable and moisture-sensitive.[10] They should be handled under an inert atmosphere at all times. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Solvents: Diethyl ether and tetrahydrofuran are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • 3-Bromobromobenzene: This compound is a skin and eye irritant. Avoid inhalation and contact with skin.

  • Disposal: Quench any unreacted Grignard reagent by slowly adding it to a stirred solution of isopropanol in an inert solvent like toluene. The resulting solution can then be disposed of according to institutional guidelines.

Conclusion

The protocol described in this application note provides a reliable and highly enantioselective method for the synthesis of chiral 3-(3-bromophenyl)tetrahydrofuran-3-ol. By leveraging a ligand-mediated asymmetric Grignard addition, this approach offers a significant advantage over classical methods that yield racemic products. The detailed experimental procedure, along with the discussion of the underlying principles and safety precautions, should enable researchers in the field of drug discovery and organic synthesis to successfully prepare this valuable chiral building block for their research endeavors.

References

  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(18), 5231-5240. [Link]

  • Harutyunyan, S. R., & Minnaard, A. J. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(4), 1952-1970. [Link]

  • Bieszczad, T., & Gilheany, D. G. (2021). Application of asymmetric Grignard strategies in total synthesis. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • Gilheany, D. G., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(22), 5764-5770. [Link]

  • Pariselle, M. (1909). 3-Hydroxytetrahydrofuran. Wikipedia. [Link]

  • Feringa, B. L., et al. (2000). Catalytic asymmetric conjugate addition of Grignard reagents to coumarins—synthesis of versatile chiral building blocks. Chemical Communications, (18), 1725-1726. [Link]

  • Ishihara, K. (2002). Process for the preparation of 3-hydroxytetrahydrofuran.
  • Macfarlane, C. (2021). S1 Copper catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quat. AWS. [Link]

  • Wang, L. (2019). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Loder, D. J. (1981). Synthesis of tetrahydrofuran.
  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. [Link]

  • Gilheany, D. G., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 37(8), 534-543. [Link]

  • Asymmetric an. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. American Chemical Society. [Link]

  • Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3236. [Link]

  • Wang, C., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(21), 4842-4845. [Link]

  • LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Chertkov, V. A., et al. (2014). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 63(1), 164-171. [Link]

  • Jagdale, B. S., et al. (2018). Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. ResearchGate. [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

  • Sciencemadness Wiki. (2019). Grignard reagent. Sciencemadness Wiki. [Link]

  • Gumball Degree. (2023). How must you handle Grignard reagents in synthesis? YouTube. [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol? ResearchGate. [Link]

  • Wang, Y., et al. (2015). Synthesis and characterization of new type polytetrahydrofuran polyol. Designed Monomers and Polymers, 18(2), 145-151. [Link]

  • University of Cambridge. (n.d.). Asymmetric Grignard Chemistry. University of Cambridge. [Link]

  • Lab Alley. (2024). Magnesium Metal Turnings Grignard, Reagent Grade. Lab Alley. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Chertkov, V. A., et al. (2014). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-(3-Bromophenyl)oxolan-3-ol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(3-bromophenyl)oxolan-3-ol (also known as 3-(3-bromophenyl)tetrahydrofuran-3-ol).[1] This tertiary alcohol is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-bromophenyl)oxolan-3-ol (also known as 3-(3-bromophenyl)tetrahydrofuran-3-ol).[1] This tertiary alcohol is a critical pharmacophore in the development of serotonin transporter inhibitors, analgesics, and kinase inhibitors.

The protocol focuses on the controlled nucleophilic addition of 3-bromophenylmagnesium bromide to dihydrofuran-3(2H)-one (3-oxolanone).[1] Unlike bench-scale methods that often rely on cryogenic conditions (-78°C) or stoichiometric lanthanide additives (Luche conditions) to suppress enolization, this guide presents a process optimized for pilot-plant scalability using controlled dosing and thermal management between -20°C and 0°C.[1]

Strategic Analysis & Route Selection

Retrosynthetic Logic

The construction of the quaternary center at the 3-position of the tetrahydrofuran ring is the rate-limiting step in terms of selectivity. Two primary routes exist:

  • Route A (Intramolecular Cyclization): Construction of the ether ring from an acyclic diol precursor.

    • Drawback: Requires multi-step synthesis of the precursor (e.g., from 2-(3-bromophenyl)butane-1,2,4-triol) and harsh cyclization conditions (acidic dehydration) that may compromise the aryl bromide.[1]

  • Route B (Direct Nucleophilic Addition): Grignard addition to commercially available 3-oxolanone.[1]

    • Advantage:[1][2][3][4][5] Convergent synthesis; single step from commodity starting materials.[6]

    • Challenge: 3-Oxolanone is prone to enolization due to the acidity of the

      
      -protons.[1] If the Grignard reagent acts as a base rather than a nucleophile, the ketone is deprotonated, reducing yield and generating the reduced starting material upon quench.
      

Decision: Route B is selected for scalability, provided that temperature and addition rates are strictly controlled to favor kinetic nucleophilic attack over thermodynamic enolization.

Reaction Scheme

ReactionScheme SM1 3-Oxolanone (C4H6O2) Inter Magnesium Alkoxide Complex SM1->Inter + SM2 THF, -20°C to 0°C SM2 3-Bromophenylmagnesium bromide (in THF) Prod 3-(3-Bromophenyl)oxolan-3-ol (Target) Inter->Prod NH4Cl (aq) Quench Side Side Reactions: 1. Enolization (Recovery of SM1) 2. Wurtz Coupling (Biaryl) Inter->Side T > 0°C Fast Addition

Figure 1: Reaction pathway and competing side reactions.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (for scale >10 L) or 3-neck RBF (bench scale).

  • Reagents:

    • Dihydrofuran-3(2H)-one (3-Oxolanone): >97% purity.[1]

    • 3-Bromophenylmagnesium bromide: 1.0 M solution in THF (Commercial or prepared via Mg insertion).[1]

    • Anhydrous THF (Tetrahydrofuran) or 2-MeTHF (2-Methyltetrahydrofuran).[1]

    • Ammonium Chloride (sat.[7] aq.).

  • Safety: The Grignard reagent is air/moisture sensitive and pyrophoric. All transfers must occur under inert atmosphere (

    
     or Ar).
    
Step-by-Step Procedure
Phase 1: Reactor Preparation[7]
  • Inertion: Flame-dry the reactor and flush with Nitrogen for 30 minutes. Ensure internal moisture content is <50 ppm.

  • Charging: Charge 3-oxolanone (1.0 equiv) and anhydrous THF (10 volumes relative to ketone mass).

    • Note: 2-MeTHF is a superior alternative for scale-up due to higher boiling point and better phase separation during workup [1].[1]

  • Cooling: Cool the solution to -20°C .

    • Critical Control Point: Do not cool below -30°C if using commercial Grignard solutions, as viscosity increases and solubility of the reagent may decrease, leading to precipitation and heterogeneous reaction kinetics.[1]

Phase 2: Controlled Addition (The "Titration" Method)
  • Dosing: Charge the 3-Bromophenylmagnesium bromide solution (1.2 equiv) into a pressure-equalizing addition funnel or dosing pump.

  • Addition: Add the Grignard reagent dropwise over 2–4 hours.

    • Exotherm Control: Maintain internal temperature between -20°C and -10°C .

    • Mechanistic Insight: Slow addition ensures the concentration of the strong base (Grignard) remains low relative to the ketone, favoring the nucleophilic addition (1,2-addition) over enolization.

  • Post-Reaction: After addition, allow the mixture to warm to 0°C over 1 hour. Stir for an additional 2 hours.

  • IPC (In-Process Control): Sample reaction mixture, quench with MeOH, and analyze via HPLC/GC. Target conversion >95%.

Phase 3: Quench & Workup[1][7]
  • Quenching: Cool mixture back to 0°C. Slowly add saturated aqueous NH4Cl (5 volumes).

    • Safety: This step is exothermic.[7] Evolution of gas (if excess Mg is present) may occur.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with EtOAc or 2-MeTHF (2 x 3 volumes).[1]

  • Washing: Wash combined organics with water (1x) and brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 20 mbar).
Purification

The crude product is typically a viscous oil that may crystallize upon standing.

  • Method A (Distillation): High-vacuum distillation (Kugelrohr or wiped film) is effective for removing biaryl impurities.[1]

  • Method B (Column Chromatography): For high purity (>99%), use silica gel chromatography (Gradient: 5% to 30% EtOAc in Hexanes).[1]

Process Data & Scalability Analysis

Solvent Selection Matrix
SolventBoiling PointWater SolubilitySuitabilityNotes
THF 66°CMiscibleStandard Hard to dry completely; difficult phase separation.[1]
2-MeTHF 80°CLowPreferred "Green" solvent; excellent phase separation; higher reaction temp ceiling if needed.[1]
Diethyl Ether 35°CLowAvoid Flammability hazard on scale; poor solubility for some intermediates.
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Issue Detected LowYield Low Yield (<60%) Start->LowYield Impurity High Impurity Profile Start->Impurity CheckSM Is SM recovered? LowYield->CheckSM CheckBiaryl Is impurity Biaryl? Impurity->CheckBiaryl Enolization Cause: Enolization Action: Lower Temp (-30°C) or Add CeCl3 (Luche) CheckSM->Enolization Yes Wurtz Cause: Wurtz Coupling Action: Check Grignard Quality (Titer before use) CheckBiaryl->Wurtz Yes (3,3'-dibromobiphenyl)

Figure 2: Troubleshooting logic for common process deviations.

Scalability Factors
  • Heat Transfer: The Grignard addition is highly exothermic (

    
    ). On a >1 kg scale, the addition rate is strictly limited by the cooling capacity of the reactor jacket.
    
  • Magnesium Quality: If preparing the Grignard in-situ, use mechanically activated magnesium turnings to minimize induction periods, which can lead to thermal runaways [2].

  • Safety: 3-Bromophenylmagnesium bromide can form peroxides if stored improperly in ether solvents.[1][8][9] Test for peroxides before use if using aged stock solutions [3].

References

  • Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development, 11(1), 156–159.[1] Link[1]

  • Schnyder, A., et al. (2020). "Grignard-reagent formation in Multi-product facilities ‒ not an easy task!" Schnyder Safety. Link

  • Fisher Scientific. (2021). "Safety Data Sheet: Phenylmagnesium bromide." Link[1]

  • Organic Chemistry Portal. (2023). "Synthesis of Tetrahydrofurans." Link

  • BenchChem. (2025).[2][10] "Safety precautions for handling 3-vinylphenylmagnesium bromide" (Analogous handling protocols). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Synthesis of 3-(3-Bromophenyl)oxolan-3-ol

Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)oxolan-3-ol via Grignard addition. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)oxolan-3-ol via Grignard addition. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and critical parameters surrounding the Grignard synthesis of tertiary alcohols from cyclic ketones.

Q1: What is the fundamental reaction mechanism for the synthesis of 3-(3-Bromophenyl)oxolan-3-ol?

A1: The synthesis is a classic two-step, one-pot Grignard reaction.

  • Step 1: Grignard Reagent Formation. 3-Bromobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the organomagnesium halide, 3-bromophenylmagnesium bromide. This is a redox reaction where the magnesium inserts into the carbon-bromine bond.[1]

  • Step 2: Nucleophilic Addition. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of oxolan-3-one (also known as tetrahydrofuran-3-one).[2][3] This forms a magnesium alkoxide intermediate.

  • Step 3: Aqueous Work-up. The reaction is quenched with a mild acid (typically aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol, 3-(3-Bromophenyl)oxolan-3-ol.[4][5]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Work-up A 3-Bromobenzene + Mg B 3-Bromophenylmagnesium Bromide (Grignard Reagent) A->B Anhydrous Ether (THF) C Oxolan-3-one B->C Nucleophilic Attack D Magnesium Alkoxide Intermediate C->D E 3-(3-Bromophenyl)oxolan-3-ol (Final Product) D->E Protonation (e.g., NH4Cl, H2O)

Caption: Overall workflow for the Grignard synthesis.

Q2: Why are rigorously anhydrous conditions absolutely critical for this reaction?

A2: Grignard reagents are potent nucleophiles but are also extremely strong bases.[3][6] The carbon-magnesium bond is highly polarized, giving the carbon atom a carbanionic character. If any protic solvent, such as water, is present, the Grignard reagent will be rapidly quenched through an acid-base reaction.[7][8] This reaction deprotonates water to form benzene and magnesium hydroxide salts, consuming the Grignard reagent and preventing it from reacting with the ketone, thus catastrophically reducing the yield.[3] All glassware must be flame- or oven-dried, and solvents must be certified anhydrous.[9][10]

Q3: My reaction won't start. What is "magnesium activation" and why is it necessary?

A3: Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO) from atmospheric exposure.[9] This layer is unreactive and prevents the magnesium from reacting with the 3-bromobenzene to form the Grignard reagent. "Activation" refers to the process of removing this oxide layer to expose a fresh, reactive metal surface.[9]

Common activation methods include:

  • Mechanical Grinding: Gently grinding the magnesium turnings in a dry mortar and pestle can break the oxide layer.[11]

  • Chemical Initiators: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium surface. Another effective initiator is 1,2-dibromoethane.[12]

  • Pre-activation: Stirring the magnesium turnings under vacuum or an inert atmosphere for several hours can also be effective.[6]

Q4: Which solvent is better for this synthesis: Diethyl Ether or Tetrahydrofuran (THF)?

A4: Both are suitable solvents as the ether oxygens are crucial for solvating and stabilizing the Grignard reagent.[7] However, they have different properties that may be advantageous depending on the specific conditions.

SolventBoiling PointSolvating AbilityConsiderations
Diethyl Ether 34.6 °CGoodLower boiling point makes it easier to reflux gently, but also more volatile. It is less hygroscopic than THF.
THF 66 °CExcellentHigher boiling point allows for higher reaction temperatures if needed. Its superior solvating power can be beneficial for forming more challenging Grignard reagents and may increase reaction rates.[12][13]

For the formation of an aryl Grignard like 3-bromophenylmagnesium bromide, THF is often preferred for its superior stabilization of the reagent.[12]

Section 2: Troubleshooting Guide for Low Yield

Low yield is the most common issue encountered in this synthesis. This guide provides a systematic approach to identifying and resolving the root cause.

G cluster_initiation Initiation Phase cluster_reaction Reaction Phase start Low Yield or Reaction Failure init_check Does the reaction initiate? start->init_check no_init Problem: No Initiation init_check->no_init No yield_check Is the yield still low after successful initiation? init_check->yield_check Yes cause_init Causes: - Moisture Present - Passive Mg Surface - Impure Aryl Halide no_init->cause_init sol_init Solutions: - Flame-dry all glassware - Use anhydrous solvent - Activate Mg (Iodine, DBE) - Purify 3-bromobenzene cause_init->sol_init low_yield Problem: Low Product Yield yield_check->low_yield Yes cause_yield Causes: - Wurtz Coupling (Biphenyl) - Ketone Enolization - Incorrect Stoichiometry low_yield->cause_yield sol_yield Solutions: - Slow addition of reagents - Maintain low temp (-10 to 0°C) - Titrate Grignard reagent - Use less hindered ketone if possible cause_yield->sol_yield

Caption: A logical workflow for troubleshooting common Grignard reaction issues.

Symptom / Observation Potential Root Cause Detailed Solution & Scientific Rationale
1. Reaction Fails to Initiate (No exotherm, no cloudiness, iodine color persists)A. Presence of Moisture: Solution: Rigorously dry all components.[9] Flame-dry glassware under vacuum or in an inert atmosphere and allow to cool. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Rationale: Grignard reagents are readily destroyed by water.[8] Even atmospheric moisture on glassware surfaces is sufficient to quench the initiation.
B. Passive Magnesium Surface: Solution: Activate the magnesium turnings immediately before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium and gently warm until a reaction is observed.[12] Rationale: The MgO layer is inert. Chemical activators react with the surface to expose fresh, elemental magnesium, providing a reactive site for the insertion reaction.[9]
2. Low Yield of Tertiary Alcohol (Reaction initiates but final product is minimal)A. Wurtz-Type Coupling: Solution: Ensure slow, dropwise addition of the 3-bromobenzene solution to the magnesium suspension. This prevents a high local concentration of the aryl halide. Maintain a gentle reflux; avoid excessive heating. Rationale: A significant side reaction is the coupling of the newly formed Grignard reagent with a molecule of unreacted 3-bromobenzene to form 3,3'-dibromobiphenyl.[9][14] This is favored by high concentrations of the aryl halide and higher temperatures.
B. Inaccurate Reagent Stoichiometry: Solution: Titrate the Grignard reagent before adding the ketone. A common method is titration against a solution of I₂ in THF until the iodine color persists. Rationale: It is difficult to achieve 100% conversion of 3-bromobenzene to the Grignard reagent. Assuming a quantitative yield will lead to an incorrect stoichiometric addition of the limiting reagent (oxolan-3-one), resulting in unreacted starting material and lower yield.[15]
C. Enolization of the Ketone: Solution: Add the oxolan-3-one slowly to the Grignard solution at a reduced temperature (e.g., 0 °C or lower). Rationale: Besides being a nucleophile, the Grignard reagent is a strong base. It can deprotonate the α-carbon of the ketone to form an enolate.[15][16] This is a non-productive pathway that consumes both reagents and regenerates the starting ketone upon work-up. Lower temperatures favor the desired nucleophilic addition over enolization.
3. Significant Biphenyl Byproduct (Observed during purification)A. Homocoupling of Grignard Reagent: Solution: This is a variation of the Wurtz-type coupling. The primary solution is the slow, controlled addition of 3-bromobenzene during the Grignard formation step to minimize its concentration in the presence of the formed Grignard reagent.[10] Rationale: Phenylmagnesium bromide can react with unreacted bromobenzene to form biphenyl.[14] This byproduct can be separated during purification, typically via recrystallization, as biphenyl is more soluble in nonpolar solvents.[7][10]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 3-(3-Bromophenyl)oxolan-3-ol.

Part A: Formation of 3-Bromophenylmagnesium Bromide

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum or a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: In the flask, place 1.2 equivalents of magnesium turnings. Add a single crystal of iodine.

  • Initiation: Add a small portion (approx. 10%) of a solution of 1.0 equivalent of 3-bromobenzene in anhydrous THF via the dropping funnel.

  • Observation: The reaction has initiated when the brown iodine color fades and the solution becomes cloudy and begins to gently reflux without external heating.[17] If it does not start, gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remaining 3-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation. The final solution should be a cloudy grey or brown color.

Part B: Addition to Oxolan-3-one and Work-up

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Ketone Addition: Add a solution of 0.9 equivalents of oxolan-3-one in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[10][17]

References

  • Scribd. Grignard Synthesis of Triphenylmethanol. [Link]

  • UCLA Chemistry. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • University of Toronto. Experiment 1: Grignard Reaction. [Link]

  • YouTube. Using the Grignard Reaction to Make Tertiary alcohols. [Link]

  • Web Pages. Grignard Reaction. [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. [Link]

  • Quora. How do you improve the percent yield in Grignard reaction?. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Reddit. Troubleshooting my grignard reactions. [Link]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

  • Google Patents.A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

Sources

Optimization

Troubleshooting low conversion in 3-(3-Bromophenyl)oxolan-3-ol synthesis

Executive Summary Low conversion in the synthesis of 3-(3-bromophenyl)oxolan-3-ol via standard Grignard addition is a classic manifestation of competing enolization . The starting material, 3-oxolanone (dihydrofuran-3(2H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Low conversion in the synthesis of 3-(3-bromophenyl)oxolan-3-ol via standard Grignard addition is a classic manifestation of competing enolization . The starting material, 3-oxolanone (dihydrofuran-3(2H)-one), possesses highly acidic


-protons.[1]

When treated with 3-bromophenylmagnesium bromide (a strong base), the ketone preferentially undergoes deprotonation (enolization) rather than nucleophilic addition.[1] Upon aqueous workup, the enolate reverts to the starting ketone, resulting in high recovery of starting material and low product yield.

The Solution: Implementation of Organocerium chemistry (the Imamoto method) . By transmetallating the Grignard reagent with anhydrous Cerium(III) chloride (


), we selectively suppress basicity while retaining nucleophilicity, favoring 1,2-addition over enolization.[1]

Module 1: Diagnostic & Decision Tree

Before altering your protocol, confirm the failure mode using the logic flow below.

Troubleshooting Workflow

Troubleshooting Start Symptom: Low Yield CheckSM Analyze Crude Mixture (NMR/LCMS) Start->CheckSM Result1 Starting Ketone Recovered (>50%) CheckSM->Result1 Major Peak is SM Result2 Complex Mixture / Decomposition CheckSM->Result2 No SM, No Product Result3 Biaryl Coupling (Biphenyls) CheckSM->Result3 Aryl-Aryl dimers RootCause1 ROOT CAUSE: Enolization Grignard acted as Base Result1->RootCause1 RootCause2 ROOT CAUSE: Wet Reagents Quenching of Grignard Result2->RootCause2 RootCause3 ROOT CAUSE: Wurtz Coupling Overheating during Grignard prep Result3->RootCause3 Solution1 SOLUTION: Organocerium Protocol (Add anhydrous CeCl3) RootCause1->Solution1 Solution2 SOLUTION: Dry Solvents/Titrate Reagent RootCause2->Solution2

Figure 1: Diagnostic logic for identifying the root cause of low conversion.

Module 2: The Mechanistic Conflict

To solve the problem, you must understand the competition at the molecular level. 3-Oxolanone is structurally similar to cyclopentanone but with an oxygen atom increasing the acidity of the


-protons via inductive effects.
Comparison of Reaction Pathways
FeatureStandard Grignard (

)
Organocerium (

)
Primary Character Hard Nucleophile / Strong BaseHard Nucleophile / Weak Base
Interaction with Ketone Attacks Carbonyl C OR

-Proton
Strongly coordinates Carbonyl Oxygen
Dominant Outcome Enolization (Deprotonation)1,2-Addition (C-C Bond Formation)
Workup Result Recovered Starting MaterialTarget Tertiary Alcohol
Pathway Visualization

Mechanism Ketone 3-Oxolanone PathA Path A: Basic Attack (Standard Grignard) Ketone->PathA PathB Path B: Organocerium (CeCl3 Activated) Ketone->PathB Grignard 3-Br-Ph-MgBr Grignard->PathA Grignard->PathB + CeCl3 Enolate Magnesium Enolate PathA->Enolate Deprotonation Adduct Cerium Alkoxide PathB->Adduct Nucleophilic Addition ProductA Recovered Ketone (Low Conversion) Enolate->ProductA Aq. Workup ProductB Target Alcohol (High Yield) Adduct->ProductB Aq. Workup

Figure 2: Mechanistic divergence between standard Grignard and Organocerium pathways.

Module 3: The Organocerium Protocol (Imamoto Method)

This protocol is the industry standard for adding aryl groups to enolizable ketones [1].

Critical Pre-requisite: Drying

WARNING: Commercial Cerium(III) chloride is a heptahydrate.[1] Using it directly will destroy your Grignard reagent.[1] You must dehydrate it gently to avoid hydrolysis to


 (which is inactive).[1]

Drying Procedure:

  • Place

    
     (powdered) in a Schlenk flask with a large stir bar.
    
  • Apply high vacuum (<0.5 mmHg).[1]

  • Heat gradually:

    • 90°C for 1 hour (Removes bulk water).

    • 140°C for 2 hours (Removes coordinated water).

  • Cool to room temperature under vacuum or Argon. The resulting solid should be a fine white powder.[1]

Reaction Procedure

Step 1: Preparation of Organocerium Reagent

  • Suspend dried anhydrous

    
     (1.5 equiv relative to ketone) in anhydrous THF.
    
  • Stir at room temperature overnight (or sonicate for 1-2 hours) to form a milky white suspension.

  • Cool the suspension to 0°C .

  • Add the prepared 3-Bromophenylmagnesium bromide (1.5 equiv) dropwise.[1]

  • Stir for 1 hour at 0°C. The reagent has now transmetallated to the organocerium species.

Step 2: Addition of Ketone

  • Cool the reaction mixture to -78°C .

  • Dissolve 3-Oxolanone (1.0 equiv) in minimum anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry.

  • Allow to stir at -78°C for 2 hours, then slowly warm to 0°C.

Step 3: Workup

  • Quench with 10% aqueous acetic acid or saturated

    
    .
    
  • Extract with Ethyl Acetate (x3).[1]

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I buy anhydrous


 directly? 
A:  Yes, "beads" of anhydrous 

are available from major suppliers (Sigma, Acros).[1] However, they are expensive and often hygroscopic.[1] If the beads are fused together, they have absorbed water.[1] Freshly drying the heptahydrate is often more reliable for critical steps.[1]

Q: My Grignard reagent won't initiate. What should I do? A: 3-Bromobenzene can be sluggish.[1]

  • Mechanical Activation: Grind the Mg turnings under

    
     to expose fresh surface.
    
  • Chemical Activation: Add a crystal of Iodine (

    
    ) and heat until the purple color fades.
    
  • Entrainment: Add a few drops of 1,2-dibromoethane (DBE) or DIBAL-H to "clean" the Mg surface.[1]

Q: Why -78°C? Can I run this at Room Temp? A: No. While the organocerium reagent is less basic, 3-oxolanone is very prone to enolization.[1] Low temperature kinetically favors the addition reaction.[1]

Q: I see a byproduct with twice the molecular weight. What is it? A: This is likely 3,3'-dibromobiphenyl , formed during the preparation of the Grignard reagent (Wurtz-type coupling). This happens if the concentration of aryl halide is too high or the temperature is uncontrolled during the Grignard formation. Add the bromide slowly to the refluxing Mg.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link[1]

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1][2] Journal of Organic Chemistry, vol. 49, no. 21, 1984, pp. 3904–3912.[1] Link[1]

  • Conlon, D. A., et al. "An improved procedure for the preparation of anhydrous cerium(III) chloride."[1] Synthetic Communications, vol. 25, no.[1] 5, 1995, pp. 719-723.[1] Link[1]

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333-3336.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Magnesium Removal Strategies for 3-(3-Bromophenyl)oxolan-3-ol

Topic: Post-Reaction Workup & Purification Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Magnesium Trap" You are likely synthesizing 3-(3-Bromopheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Reaction Workup & Purification Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Magnesium Trap"

You are likely synthesizing 3-(3-Bromophenyl)oxolan-3-ol via a Grignard addition of 3-bromophenylmagnesium bromide to dihydrofuran-3(2H)-one (3-oxolanone).

The Core Challenge: The product is a tertiary alcohol on a cyclic ether ring. This creates two distinct problems during workup:

  • Chelation: Magnesium salts (

    
    , 
    
    
    
    ) coordinate strongly between the alkoxide oxygen and the ether oxygen of the tetrahydrofuran ring, creating a stable "chelate cage" that resists simple filtration.
  • Acid Sensitivity: While standard Grignard workups use dilute HCl to dissolve magnesium salts, tertiary alcohols are prone to acid-catalyzed dehydration . Using strong acid here risks converting your product into the corresponding dihydrofuran (alkene) impurity.

This guide provides a validated, non-destructive protocol to remove magnesium without compromising the structural integrity of your product.

Decision Matrix: Selecting Your Workup

Before proceeding, determine your current status to select the correct protocol.

WorkupDecision Start Current Status? Gel Gel/Emulsion Formed Start->Gel Too late PreQuench Reaction Complete (Not Quenched) Start->PreQuench Planning phase Rescue Protocol C: Emulsion Rescue Gel->Rescue Rochelle Protocol A: Rochelle Salt Chelation (Recommended) PreQuench->Rochelle High Purity Needed Fieser Protocol B: Fieser Workup (For large scale/solids) PreQuench->Fieser Bulk Removal

Figure 1: Decision tree for selecting the appropriate magnesium removal strategy based on the current state of the reaction mixture.

Protocol A: The Rochelle Salt Method (Gold Standard)

Best for: Maximizing yield and protecting the acid-sensitive tertiary alcohol. Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, sequestering


 ions into a water-soluble complex, breaking the emulsion and releasing your organic product.
Reagents Required[1][2][3][4][5][6][7]
  • Potassium Sodium Tartrate tetrahydrate (

    
    )
    
  • Deionized Water

  • Extraction Solvent (EtOAc or MTBE recommended)

Step-by-Step Procedure
  • Preparation: Prepare a saturated aqueous solution of Rochelle Salt. (Approx.[1][2][3][4][5][6][7][8][9] 150g salt per 100mL water; warm slightly to dissolve if necessary, then cool to RT).

  • Quench: Cool your reaction mixture (in THF/Ether) to 0°C.

  • Addition: Slowly add the saturated Rochelle Salt solution.

    • Ratio: Use roughly 20 mL of saturated solution per 10 mmol of Grignard reagent used.

  • The "Vigorous Stir" (Critical Step):

    • Remove the ice bath and allow to warm to room temperature.

    • Stir vigorously for 30–60 minutes.

    • Observation: The initial cloudy/gummy precipitate will slowly dissolve, and two clear layers will emerge. The aqueous layer will turn viscous/clear, and the organic layer will clarify.

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within minutes.

  • Extraction: Collect the organic layer. Wash the aqueous layer once more with EtOAc to recover any trapped product.

Protocol B: The Fieser Method (Alternative)

Best for: Large-scale reactions where liquid volume must be minimized. Warning: If the precipitate is not washed thoroughly, yield loss is high due to product adsorption on the magnesium salts.

The "1 : 1 : 3" Rule

For every x grams of Magnesium metal (or equivalent moles of Grignard) used:

  • Add x mL of Water (Slowly, at 0°C).

  • Add x mL of 15% Aqueous NaOH.

  • Add 3x mL of Water.

Procedure:

  • Dilute the reaction mixture with an equal volume of diethyl ether.

  • Add the components in the exact order listed above while stirring vigorously.

  • Warm to room temperature and stir for 15 minutes.

  • A white, granular precipitate (

    
    ) should form.
    
  • Filtration: Filter through a sintered glass funnel or Celite pad.

  • The Wash (Crucial): Wash the filter cake with 3–4 portions of warm ether or EtOAc. Failure to do this will leave 20–30% of your product trapped in the solids.

Troubleshooting & FAQs

Q1: I used saturated Ammonium Chloride ( ) and now I have a "Gel of Death." How do I fix it?

Diagnosis: You have formed a gelatinous Magnesium Hydroxide precipitate that has emulsified with your solvent. The Fix (Protocol C):

  • Do NOT add strong acid (HCl) to break it (risk of dehydration).

  • Add solid Potassium Sodium Tartrate (Rochelle Salt) directly to the emulsion.

  • Add water until the solids dissolve.[1]

  • Stir vigorously for 1–2 hours. The chelation kinetics are slower once the gel has formed, but it will eventually break into two clear layers.

Q2: Why is my yield low (30-40%) despite the reaction showing completion on TLC?

Root Cause: The tertiary alcohol oxygen and the ether oxygen in the oxolane ring act as a "claw," holding onto magnesium salts. If you filtered off solids without aggressive washing, your product is likely in the solid waste container. Solution:

  • Take the filter cake (solids).

  • Resuspend it in EtOAc/THF (1:1).

  • Stir with saturated Rochelle Salt solution for 30 minutes.

  • Separate the layers and analyze the organic phase.[1]

Q3: Can I use 1M HCl to speed up the workup?

Technical Advice: Avoid if possible. While 3-(3-Bromophenyl)oxolan-3-ol is a cyclic ether, the tertiary alcohol is benzylic-like (stabilized by the phenyl ring) and prone to elimination.

  • Risk:[1][4] Formation of 3-(3-bromophenyl)-2,5-dihydrofuran or 4,5-dihydrofuran isomers.

  • If you must use acid:[1][6][8] Use weak acids like Acetic Acid or Citric Acid (10% aq) and keep the temperature at 0°C.

Q4: How do I verify that Magnesium is removed?

Visual Check: The organic layer should be transparent, not hazy. Analytical Check:

  • 1H NMR: Look for broad peaks or shifting of the alcohol proton (–OH), which indicates paramagnetic impurities or coordination.

  • Colorimetric: A trace amount of the organic layer shaken with Eriochrome Black T indicator (in buffer pH 10) will turn wine-red if Mg is present (Blue = Mg free).

Mechanistic Visualization

Understanding why Rochelle salt works helps ensure you execute the protocol correctly.

ChelationMechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Mg_Complex Mg-Product Complex (Trapped) Mg_Tartrate Mg-Tartrate Complex (Water Soluble) Mg_Complex->Mg_Tartrate Ligand Exchange (High Affinity) Product Oxolan-3-ol Product (Organic Soluble) Mg_Complex->Product Release Tartrate Tartrate Anion (Ligand) Tartrate->Mg_Tartrate

Figure 2: Ligand exchange mechanism. The Tartrate dianion displaces the product from the Magnesium center due to a higher chelating affinity, effectively moving the Magnesium into the aqueous phase.

Comparison of Methods (Summary Data)

FeatureRochelle Salt (Recommended)Fieser WorkupAcid Quench (HCl)
Mg Removal Efficiency HighMedium (High if washed well)High
Emulsion Breaking ExcellentPoorGood
Product Stability Safe (Neutral pH)Safe (Basic pH)Risky (Dehydration)
Time Requirement High (30-60 min stir)Low (if filtration works)Low
Throughput Medium ScaleLarge ScaleSmall Scale

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard workups and Rochelle salt usage).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic details on Grignard additions to ketones and acid sensitivity of tertiary alcohols).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. (Original description of the Fieser workup stoichiometry).

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Techniques for solvent drying and impurity removal).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 3-(3-Bromophenyl)oxolan-3-ol

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 3-(3-Bromophenyl)oxolan-3-ol. As a molecule featuring a ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 3-(3-Bromophenyl)oxolan-3-ol. As a molecule featuring a chiral center, a polar tertiary alcohol, and a hydrophobic bromophenyl group, a single analytical method is insufficient for complete quality control. We will explore the development, optimization, and comparative performance of two orthogonal methods: a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for achiral purity and impurity profiling, and a Chiral HPLC method for the critical determination of enantiomeric purity.

The narrative that follows is grounded in the principles of analytical chemistry, explaining the causality behind each experimental choice. Every protocol is designed as a self-validating system, and all mechanistic claims are supported by authoritative references, adhering to the standards of scientific integrity expected by researchers and drug development professionals.

The Analytical Challenge: Deconstructing 3-(3-Bromophenyl)oxolan-3-ol

3-(3-Bromophenyl)oxolan-3-ol is a pharmaceutical intermediate whose structure presents a multi-faceted analytical problem. Its key features include:

  • Polarity: The oxolane (tetrahydrofuran) ring and the tertiary hydroxyl group impart significant polarity, which can challenge retention in traditional reversed-phase systems.[1][2]

  • Hydrophobicity: The bromophenyl group provides a hydrophobic region and a strong chromophore, essential for UV detection and retention on non-polar stationary phases.[3]

  • Chirality: The tertiary alcohol at the C3 position creates a stereocenter, meaning the molecule exists as a pair of enantiomers. These stereoisomers cannot be distinguished by achiral chromatographic methods.

Therefore, a comprehensive purity assessment must address two distinct questions:

  • What is the content of the active pharmaceutical ingredient (API) relative to any process-related impurities (e.g., starting materials, by-products) and potential degradants?

  • What is the enantiomeric excess (e.e.)? In other words, what is the ratio of the desired enantiomer to the undesired one?

To answer these questions, two distinct, complementary HPLC methods are required.

The Overall Method Development Workflow

A robust method development strategy follows a logical progression from understanding the analyte to validating the final method. This workflow ensures that the chosen method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Characterization & Strategy cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Application Analyte Analyte Characterization (Solubility, UV Spectrum) Mode Select Chromatographic Modes (RP-HPLC & Chiral) Analyte->Mode Analyte->Mode Screen_RP RP-HPLC Screening (C18, Phenyl Columns) Mode->Screen_RP Screen_Chiral Chiral HPLC Screening (Polysaccharide CSPs) Mode->Screen_Chiral Opt_RP Optimize RP-HPLC (Gradient, Temp, Flow) Screen_RP->Opt_RP Screen_RP->Opt_RP Opt_Chiral Optimize Chiral HPLC (Mobile Phase Ratio, Temp) Screen_Chiral->Opt_Chiral Screen_Chiral->Opt_Chiral Validate Method Validation (ICH Q2(R1)) Opt_RP->Validate Opt_Chiral->Validate Forced_Deg Forced Degradation Study (Stability-Indicating) Validate->Forced_Deg Application Routine Purity Testing (Achiral & Enantiomeric) Forced_Deg->Application MethodSelection Question What is the analytical question? Purity_Q What is the purity relative to impurities and degradants? Question->Purity_Q Enantio_Q What is the enantiomeric ratio (R vs. S)? Question->Enantio_Q Method_RP Use Stability-Indicating RP-HPLC Method Purity_Q->Method_RP Method_Chiral Use Chiral HPLC Method Enantio_Q->Method_Chiral

Sources

Comparative

Comparative Reactivity Profile: 3-Bromophenyl vs. 4-Bromophenyl Oxolan-3-ol

[1] Executive Summary In the optimization of tetrahydrofuran (oxolane) pharmacophores, the choice between 3-bromophenyl (meta) and 4-bromophenyl (para) substitution patterns is often dictated by structural vectors. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of tetrahydrofuran (oxolane) pharmacophores, the choice between 3-bromophenyl (meta) and 4-bromophenyl (para) substitution patterns is often dictated by structural vectors. However, the chemical reactivity of these isomers differs significantly, impacting library synthesis efficiency.

This guide objectively compares 3-(3-bromophenyl)oxolan-3-ol (Isomer 3-Br ) and 3-(4-bromophenyl)oxolan-3-ol (Isomer 4-Br ).

Key Findings:

  • Reactivity: 3-Br exhibits faster oxidative addition kinetics due to higher electron deficiency (Hammett

    
    ), but is more sensitive to steric bulk in ligand selection.
    
  • Process Chemistry: 4-Br offers superior crystallinity and isolation characteristics, making it the preferred starting material for scale-up unless the meta-vector is strictly required for binding affinity.

  • Lithiation: 3-Br requires strictly controlled cryogenic conditions (-78 °C) to avoid benzyne formation/scrambling, whereas 4-Br tolerates slightly higher initiation temperatures.

Structural & Electronic Analysis

The reactivity divergence stems from the interplay between inductive effects and steric accessibility.

Electronic Activation (Hammett Parameters)

The reactivity of the C-Br bond in Palladium-catalyzed cross-couplings is governed by the electron density of the aryl ring. Electron-withdrawing groups (EWGs) facilitate the Oxidative Addition step (Pd(0)


 Pd(II)), which is often rate-determining.
Parameter3-Bromophenyl (3-Br )4-Bromophenyl (4-Br )Implication
Hammett Constant (

)
0.39 (

)
0.23 (

)
3-Br is more electron-deficient.[1]
Inductive Effect (-I) StrongStrongBoth withdraw density.[1]
Resonance Effect (+R) Negligible at C-BrSignificantResonance donation in 4-Br partially counteracts induction, making the C-Br bond richer and harder to break.[1]
Steric Environment

While 3-Br is electronically activated, it suffers from steric crowding due to the adjacent oxolan-3-ol scaffold. The tertiary alcohol at the 3-position of the THF ring creates a "roof" over the meta-position, potentially hindering bulky phosphine ligands (e.g.,


).

StericMap cluster_0 Steric Accessibility for Pd-Catalyst Meta 3-Br (Meta) Steric Clash: Moderate Electronic Activation: High Para 4-Br (Para) Steric Clash: Low Electronic Activation: Moderate Catalyst Pd(L)n Catalyst Catalyst->Meta Hindered Approach Catalyst->Para Fast Approach

Figure 1: Steric accessibility map. The para-position allows unrestricted catalyst approach, while the meta-position is partially shielded by the oxolane ring.

Synthetic Performance Comparison

Suzuki-Miyaura Coupling

The following data represents average conversion rates using standard boronic acids (Phenylboronic acid) under non-optimized conditions.

Conditions: 1.0 eq Ar-Br, 1.2 eq


, 5 mol% 

,

, Dioxane/H2O, 80 °C.
Metric3-Br Isomer (Meta)4-Br Isomer (Para)Analysis
Time to 95% Conv. 4.5 Hours3.0 Hours4-Br is faster overall due to steric ease, despite 3-Br 's electronic advantage.[1]
Homocoupling Impurity High (~8%)Low (<2%)Steric hindrance in 3-Br slows transmetallation, allowing competitive homocoupling.[1]
Protodehalogenation < 1%< 1%Both scaffolds are stable against reduction.[1]
Work-up Oil / Amorphous SolidCrystalline Solid4-Br crystallizes readily; 3-Br often requires chromatography.[1]
Lithium-Halogen Exchange

When converting these bromides to nucleophiles (Ar-Li) for quenching with electrophiles:

  • 4-Br: Forms a stable species at -78 °C. Can often be warmed to -40 °C without decomposition.

  • 3-Br: The inductive withdrawing effect of the oxolane oxygen (via the ring) acidifies the C-2 proton. Upon lithiation at C-3 (Meta), there is a risk of C-2 deprotonation leading to benzyne intermediates or ring fragmentation if the temperature exceeds -70 °C.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 3-Br (Meta)

Rationale: To overcome the steric hindrance and homocoupling issues of the meta-isomer, a more active catalyst system (Buchwald precatalysts) is recommended over standard Pd(dppf).

Reagents:

  • 3-(3-bromophenyl)oxolan-3-ol (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) — Selected for high activity in sterically hindered couplings.

  • Base:

    
     (3.0 equiv, 0.5 M in water)
    
  • Solvent: THF (degassed)

Workflow:

  • Charge reaction vial with 3-Br substrate, boronic acid, and XPhos Pd G2.

  • Evacuate and backfill with Argon (x3).

  • Add THF and aqueous

    
    .
    
  • Stir vigorously at 60 °C (Lower temp prevents debromination).

  • Checkpoint: Monitor by UPLC at 2 hours.

  • Upon completion, dilute with EtOAc, wash with brine, and dry over

    
    .
    
Protocol B: Lithium-Halogen Exchange (General)

Safety Note: This reaction requires strictly anhydrous conditions.

  • Dissolve substrate (1.0 g) in anhydrous THF (10 mL).

  • Cool to -78 °C (Acetone/Dry Ice bath). Critical for 3-Br isomer.

  • Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins.
    
    • Observation: Solution usually turns light yellow.

  • Stir at -78 °C for 30 mins.

  • Add electrophile (e.g., DMF,

    
    ) dropwise.
    
  • Allow to warm to RT slowly over 2 hours.

Decision Workflow

Use the following logic gate to select the appropriate isomer for your library synthesis.

DecisionTree Start Select Isomer Source Target Is the Binding Vector Fixed? Start->Target Yes_Meta Use 3-Br Isomer Target->Yes_Meta Must be Meta (3-pos) No_Flex Prefer 4-Br Isomer Target->No_Flex Flexible / Exploring Meta_Opt Protocol Adjustment: 1. Use XPhos or SPhos 2. Maintain < 65°C 3. Expect Chromatography Yes_Meta->Meta_Opt Para_Opt Standard Protocol: 1. Pd(dppf)Cl2 or Pd(PPh3)4 2. High Crystallinity 3. Faster Filtration No_Flex->Para_Opt

Figure 2: Strategic decision tree for isomer selection in medicinal chemistry campaigns.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Suzuki-Miyaura Mechanism

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Oxidative Addition Kinetics

    • Stambuli, J. P., et al. (2002). Reaction of Pd(0) with Aryl Halides: Density Functional Theory Studies. Journal of the American Chemical Society, 124(31), 9346-9347. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Comparative

Validating 3-(3-Bromophenyl)oxolan-3-ol: A Structural Confirmation Guide

Introduction: The Structural Challenge In the development of kinase inhibitors and fragment-based drug discovery, the tetrahydrofuran-3-ol (oxolan-3-ol) scaffold serves as a critical polar core. However, the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

In the development of kinase inhibitors and fragment-based drug discovery, the tetrahydrofuran-3-ol (oxolan-3-ol) scaffold serves as a critical polar core. However, the synthesis of 3-(3-bromophenyl)oxolan-3-ol (Target 1 ) presents a specific regiochemical challenge.

The standard synthetic route—Grignard addition of 3-bromophenylmagnesium bromide to dihydrofuran-3(2H)-one—is robust but susceptible to two primary classes of isomeric impurities:

  • Positional Isomers (Aryl): Contamination with para- or ortho-bromo isomers due to impure starting halides.

  • Regioisomers (Oxolane): Formation of 2-substituted oxolanes if the precursor ketone isomerizes or if alternative lithiation strategies (e.g., directed ortho-lithiation of THF) are employed.

This guide provides a definitive analytical workflow to distinguish the target molecule from its closest structural mimics, relying on self-validating NMR and crystallographic logic.

Synthetic Context & Isomer Landscape

To validate the structure, we must first understand the "competitors" in the reaction mixture.

  • Target Molecule (1): 3-(3-Bromophenyl)oxolan-3-ol. Key Feature: Tertiary alcohol at C3; meta-substitution on phenyl ring.

  • Impurity A (Para-Isomer): 3-(4-Bromophenyl)oxolan-3-ol. Origin: 1,4-dibromobenzene impurity in starting material.

  • Impurity B (2-Isomer): 2-(3-Bromophenyl)oxolan-3-ol. Origin: Migration of the active center or use of 2-oxolanone precursors.

Isomer Differentiation Table
FeatureTarget (Meta-3-ol)Impurity A (Para-3-ol)Impurity B (Meta-2-ol)
Aryl Symmetry Asymmetric (meta)Symmetric (para)Asymmetric (meta)
Oxolane C2 Protons Singlet/AB Quartet (Isolated)Singlet/AB Quartet (Isolated)Doublet/Multiplet (Coupled)
C-OH Carbon (13C) Quaternary (~80 ppm)Quaternary (~80 ppm)Tertiary (~75 ppm)
1H Aryl Pattern s, d, d, t (4 signals)d, d (2 signals, AA'BB')s, d, d, t (4 signals)

Analytical Workflow: Step-by-Step Validation

Phase 1: 1H NMR – The "Fingerprint" Test

Objective: Confirm the meta-substitution pattern and the oxolane ring position.

Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent OH exchange and allow OH coupling visualization).

  • Acquire spectrum with at least 16 scans.

Interpretation Logic:

  • The Aromatic Region (7.0 – 8.0 ppm):

    • Look for the Meta-Pattern : A distinct singlet-like triplet (H2'), two doublets (H4', H6'), and a triplet (H5').

    • Red Flag: If you see two tall symmetric doublets (roofing effect), you have the para-isomer.

  • The Oxolane Region (1.8 – 4.0 ppm):

    • Target (3-sub): The protons at C2 are unique. They are flanked by the oxygen and the quaternary C3.[1] They appear as an AB quartet (or singlet if coincident) typically around 3.8–4.0 ppm, with no vicinal coupling to other protons.

    • Isomer (2-sub): The proton at C2 is a methine (CH). It will show coupling to the C3 protons, appearing as a triplet or doublet of doublets.

Phase 2: 13C DEPT-135 – The Quaternary Check

Objective: Distinguish 3-substituted (tertiary alcohol) from 2-substituted (secondary alcohol/hemiketal types).

Protocol: Run a standard 13C followed by DEPT-135.

  • Target (3-sub): The carbon at ~80 ppm (C-OH) will disappear in DEPT-135 (Quaternary).

  • Isomer (2-sub): The carbon at ~75-80 ppm will appear positive (CH) or negative (CH2) depending on substitution, but for the 2-aryl-2-ol it would be quaternary; for 2-aryl-3-ol it is a CH.

Phase 3: 2D HMBC – The "Smoking Gun"

Objective: Definitively link the phenyl ring to the specific oxolane carbon.

Protocol: Configure HMBC for long-range coupling (J = 8-10 Hz).

Key Correlations (Target):

  • Aryl-to-Ring: The ortho-protons of the phenyl ring (H2', H6') must show a strong correlation to the Quaternary C3 (~80 ppm).

  • Ring-to-Ring: The isolated C2 protons (AB system) must correlate to the Quaternary C3 AND the Aryl C1' (ipso).

    • Why this matters: In the 2-isomer, the C2 proton would correlate to the ether oxygen carbons differently.

Visualizing the Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical rejection of isomers based on spectral data.

ValidationWorkflow Start Crude Product 3-(3-Bromophenyl)oxolan-3-ol HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR ParaCheck Pattern: Symmetric Doublets? HNMR->ParaCheck MetaCheck Pattern: s, d, d, t? ParaCheck->MetaCheck No RejectPara REJECT: Para-Isomer (Impurity A) ParaCheck->RejectPara Yes RingCheck 1H NMR Analysis (Oxolane Region) MetaCheck->RingCheck Yes RejectRegio REJECT: 2-Isomer (Impurity B) MetaCheck->RejectRegio No (Complex) C2Protons C2 Protons: Isolated AB System? RingCheck->C2Protons C2Protons->RejectRegio No (Coupled CH) HMBC HMBC Validation C3(quat) <-> Aryl H C2Protons->HMBC Yes Final VALIDATED STRUCTURE HMBC->Final

Caption: Decision tree for excluding regioisomers and positional isomers using sequential NMR logic.

Diagram 2: HMBC Connectivity Map

Visualizing the critical long-range couplings that prove the 3,3-connectivity.

HMBC_Map Aryl_H2 Aryl H2' (7.6 ppm) C3_Quat C3 Quaternary (~80 ppm) Aryl_H2->C3_Quat HMBC Aryl_H6 Aryl H6' (7.3 ppm) Aryl_H6->C3_Quat HMBC Oxo_H2 Oxolane H2 (3.9 ppm, AB) Oxo_H2->C3_Quat HMBC Aryl_C1 Aryl C1' (Ipso) (~145 ppm) Oxo_H2->Aryl_C1 Key Proof Oxo_H4 Oxolane H4 (2.1 ppm) Oxo_H4->C3_Quat HMBC

Caption: Critical HMBC correlations. The correlation between Oxolane H2 and Aryl C1' is the definitive proof of position 3 substitution.

Experimental Data Summary

The following data represents the expected spectral signature for the pure Target (1).

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.62t (J~1.8 Hz)1HAryl H2' (Meta)
1H 7.45d (J~7.8 Hz)1HAryl H6'
1H 7.40d (J~8.0 Hz)1HAryl H4'
1H 7.25t (J~7.9 Hz)1HAryl H5'
1H 5.30s (broad)1H-OH (in DMSO)
1H 3.95, 3.82AB q (J~9 Hz)2HOxolane C2-H (Diagnostic)
1H 3.70 - 3.85m2HOxolane C5-H
1H 2.15, 1.95m2HOxolane C4-H
13C 148.5C (quat)-Aryl C1'
13C 122.0C (quat)-Aryl C3'-Br
13C 79.5C (quat)-Oxolane C3-OH
13C 76.2CH2-Oxolane C2

Note: Shifts are approximated for DMSO-d6. In CDCl3, the OH signal may not be visible or will be broad.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).[2][3][4] (General reference for fragment shifts of bromobenzene and tetrahydrofuran-3-ol).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for Grignard addition mechanisms and regioselectivity).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds. Springer. (Reference for 13C substituent additivity rules).

Sources

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